Tert-butyl 2-(4-(pyridin-2-YL)benzyl)hydrazinecarboxylate
Overview
Description
Tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate: is a chemical compound with the molecular formula C17H21N3O2 and a molecular weight of 299.37 g/mol . It is known for its role as an intermediate in the preparation of antiviral protease inhibitors . The compound is typically a white to pale yellow solid and has a melting point of 74-77°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate involves the reaction of 4-(pyridin-2-yl)benzyl hydrazine with tert-butyl chloroformate under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate is used as an intermediate in the synthesis of complex organic molecules, particularly antiviral protease inhibitors .
Biology and Medicine: The compound’s role in the preparation of antiviral protease inhibitors makes it significant in medicinal chemistry, particularly in the development of treatments for viral infections .
Industry: In the industrial sector, the compound is used in the large-scale synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate involves its interaction with specific molecular targets, such as viral proteases. The compound inhibits the activity of these proteases, thereby preventing the replication of viruses. This inhibition is achieved through the formation of a stable complex between the compound and the protease, blocking the active site and rendering the enzyme inactive .
Comparison with Similar Compounds
- N-1-(tert-butoxycarbonyl)-N-2-(4-(pyridin-2-yl)benzyl)hydrazine
- Hydrazinecarboxylic acid, 2-[(4-(2-pyridinyl)phenyl)methyl]-, 1,1-dimethylethyl ester
Uniqueness: Tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate is unique due to its specific structure, which allows it to effectively inhibit viral proteases. This specificity makes it a valuable intermediate in the synthesis of antiviral agents, distinguishing it from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[(4-pyridin-2-ylphenyl)methylamino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-19-12-13-7-9-14(10-8-13)15-6-4-5-11-18-15/h4-11,19H,12H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMJTKJSKPENNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430867 | |
Record name | tert-Butyl 2-{[4-(pyridin-2-yl)phenyl]methyl}hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198904-85-7 | |
Record name | tert-Butyl 2-{[4-(pyridin-2-yl)phenyl]methyl}hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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